2-Amino-3-fluoropropanoic acid

説明

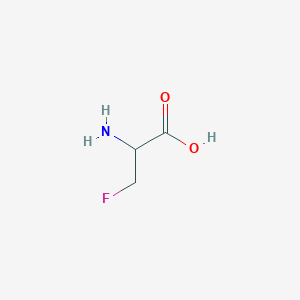

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-3-fluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTSRQMXRROFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865775 | |

| Record name | 3-Fluoroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16652-37-2, 35523-45-6 | |

| Record name | (+-)-3-Fluoroalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016652372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-fluoro-D-(2-2H)alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 3 Fluoropropanoic Acid

Stereoselective Synthesis Approaches

The creation of specific stereoisomers of 2-Amino-3-fluoropropanoic acid is crucial for its application in biologically active molecules.

Enantioselective Synthesis of (2R)-2-Amino-3-fluoropropanoic Acid

The (2R) enantiomer, also known as 3-Fluoro-L-alanine, has been synthesized through various methods. lookchem.com One notable approach involves the use of enzymes. For instance, a multi-enzyme system co-immobilized on porous agarose (B213101) beads has been designed for the sustainable and continuous synthesis of enantiopure L-amino acids, including (2R)-2-Amino-3-fluoropropanoic acid. lookchem.com This biocatalytic system demonstrates high efficiency and the ability to be used in both batch and continuous modes. lookchem.com

Another strategy involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction. For example, the synthesis can start from L-serine. lookchem.com The introduction of a fluorine atom is a key step, and various fluorinating agents can be employed. The resulting (2R)-2-Amino-3-fluoropropanoic acid is a chiral compound with the molecular formula C3H6FNO2. lookchem.com

Further derivatization of (2R)-2-Amino-3-fluoropropanoic acid is also common, such as the introduction of protecting groups like tert-butoxycarbonyl (Boc) to yield compounds like (2R)-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, which is useful in peptide synthesis. lookchem.com

Enantioselective Synthesis of (2S)-2-Amino-3-fluoropropanoic Acid

The (2S) enantiomer has also been a target of synthetic efforts. Asymmetric synthesis using optically active amines has been explored to produce (2S)-2-amino-2-deuterio-3-fluoropropanoic acid. molaid.com Enzymatic resolution is another powerful technique. For example, racemic mixtures of N-acetyl-3-amino-2-fluoropropanoic acid can be resolved using acylase enzymes, which selectively deacetylate the L-enantiomer, allowing for the separation of the enantiomerically pure (S)-form.

Adaptation of Classical Amino Acid Synthesis Techniques for Fluorinated Derivatives

Traditional methods for amino acid synthesis have been adapted to produce this compound.

One of the oldest methods, the Hell-Volhard-Zelinskii reaction, involves the α-bromination of a carboxylic acid followed by amination. pressbooks.pub This can be applied to a fluorinated precursor. Another general method is the amidomalonate synthesis, which starts with diethyl acetamidomalonate. pressbooks.pub This is alkylated with a suitable fluorinated electrophile, followed by hydrolysis and decarboxylation to yield the desired amino acid. pressbooks.pub

Reductive amination of an α-keto acid is another viable route. pressbooks.pub For instance, β-fluoropyruvic acid sodium salt can serve as a precursor, which upon reaction with ammonia (B1221849) and a reducing agent, yields this compound. lookchem.compressbooks.pub

Advanced Fluorination Techniques for Propanoic Acid Scaffolds

The introduction of fluorine into a molecule often requires specialized reagents and techniques due to the high reactivity of fluorine.

Electrophilic Fluorination: Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for the direct fluorination of organic molecules. alfa-chemistry.com This reagent can be used to fluorinate β-alanine derivatives under controlled conditions. The reaction mechanism can involve the generation of fluorine radicals, enabling the fluorination of C(sp³)–H bonds. alfa-chemistry.com

Nucleophilic Fluorination: This method involves the displacement of a leaving group with a fluoride (B91410) ion. alfa-chemistry.com Reagents such as potassium fluoride (KF) or tetrabutylammonium (B224687) fluoride (TBAF) are commonly used. alfa-chemistry.comorganic-chemistry.org The efficiency of these reactions can be enhanced by using phase-transfer catalysts or by working in anhydrous conditions. alfa-chemistry.com

Decarboxylative Fluorination: This strategy involves the removal of a carboxyl group and its replacement with a fluorine atom. nih.gov For example, silver-catalyzed decarboxylative fluorination of carboxylic acids using Selectfluor® has been developed. nih.gov

The choice of fluorination technique often depends on the specific substrate and the desired regioselectivity and stereoselectivity.

Derivatization and Chemical Transformations

The functional groups of this compound allow for a variety of chemical transformations.

Substitution Reactions of the Amino Group

The amino group of this compound can undergo various substitution reactions. For instance, it can be protected with groups like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), which are commonly used in peptide synthesis. lookchem.commedchemexpress.com These protecting groups can be subsequently removed to allow for further reactions. The amino group can also be modified to create a range of derivatives with potentially different biological activities.

| Starting Material | Reagent(s) | Product | Reference |

| Diethyl acetamidomalonate | Fluorinated alkyl halide, then H3O+ | This compound | pressbooks.pub |

| β-Fluoropyruvic acid sodium salt | NH3, NaBH4 | This compound | lookchem.compressbooks.pub |

| β-Alanine derivative | Selectfluor® | This compound derivative | |

| Racemic N-acetyl-3-amino-2-fluoropropanoic acid | Acylase enzyme | (2S)-2-Amino-3-fluoropropanoic acid | |

| (2R)-2-Amino-3-fluoropropanoic acid | (Boc)2O | (2R)-2-(tert-Butoxycarbonylamino)-3-fluoropropanoic acid | lookchem.com |

Decarboxylation Pathways of the Carboxylic Acid Moiety

The removal of the carboxylic acid group from fluorinated amino acids, a process known as decarboxylation, can be achieved through radical-based transformations. A notable method involves the photochemical decarboxylation of α-fluorocarboxylic acids. organic-chemistry.orgacs.orgnih.gov This approach generates α-fluoroalkyl or fluorobenzyl radicals under mild reaction conditions. organic-chemistry.orgacs.org

The process is often initiated by a photocatalyst that, upon light irradiation, becomes sufficiently oxidizing to facilitate the decarboxylation of the α-fluorocarboxylic acid. acs.org The resulting carbon-centered radicals can then be utilized in subsequent reactions, such as Giese-type additions to Michael acceptors or dehydroamino acids. organic-chemistry.orgacs.org This strategy provides a pathway to various mono- and difluorinated molecules, including unnatural fluorinated amino acids. organic-chemistry.orgacs.orgnih.gov High-throughput experimentation has been employed to optimize reaction conditions, identifying suitable photocatalysts (e.g., Acr-2), solvents, and bases to improve the efficiency of the transformation. organic-chemistry.org

| Parameter | Condition / Reagent | Purpose | Reference |

| Radical Generation | Photochemical Decarboxylation | Forms α-fluoro carbon-centered radicals from α-fluorocarboxylic acids. | organic-chemistry.orgacs.org |

| Catalyst | Acr-2 (Acridinium-based photocatalyst) | Facilitates radical formation under mild conditions with light irradiation. | organic-chemistry.org |

| Radical Trap | Michael Acceptors, Dehydroamino acids | React with the generated radical to form new C-C bonds. | organic-chemistry.orgacs.org |

| Outcome | Giese-type Addition | Synthesis of mono- and difluorinated Michael adducts and unnatural amino acids. | organic-chemistry.orgacs.orgnih.gov |

Further Fluorination Reactions on the Propanoic Acid Backbone

Introducing additional fluorine atoms onto the propanoic acid backbone of this compound or its precursors is a key strategy for modulating molecular properties. This can be accomplished using various electrophilic and nucleophilic fluorinating reagents. brynmawr.edumdpi.com

Electrophilic fluorination is a common approach. Reagents like Selectfluor® are widely used to introduce fluorine. brynmawr.educore.ac.uknih.gov For instance, palladium-catalyzed methodologies have been developed for the C-H activation and subsequent fluorination of amino acid derivatives at the beta position using Selectfluor as the electrophilic fluorine source. brynmawr.edu Another strategy involves the reaction of an unsaturated precursor with an electrophilic fluorinating agent in the presence of water, which introduces a hydroxyl group that can then be exchanged for fluorine using a deoxyfluorinating reagent like diethylaminosulfur trifluoride (DAST). core.ac.uk

Nucleophilic fluorinating reagents are also extensively employed in a process known as deoxyfluorination, where a hydroxyl group is replaced by fluorine. core.ac.uk Reagents such as DAST and Deoxofluor are effective for this transformation. mdpi.comcore.ac.uk This late-stage fluorination technique is valuable as it allows for the introduction of fluorine into highly functionalized molecules. core.ac.uk

| Fluorination Type | Reagent Class | Example Reagent | Mechanism/Application | Reference |

| Electrophilic | N-F Reagents | Selectfluor® | Pd-catalyzed C-H fluorination; Addition to double bonds. | brynmawr.educore.ac.uknih.gov |

| Nucleophilic | Deoxyfluorination | DAST, Deoxofluor | Substitution of hydroxyl groups with fluorine (OH → F). | mdpi.comcore.ac.uk |

Isotopic Labeling Strategies

The synthesis of isotopically labeled this compound is essential for its use in metabolic studies and diagnostic imaging.

Carbon-13 (¹³C) Labeling for Metabolic Flux Analysis

(2R)-3-Amino-2-fluoropropanoic acid-13C₃ is a stable isotope-labeled version of the compound used for metabolic analysis. medchemexpress.commedchemexpress.commedchemexpress.com Specifically, it has been identified as a catabolite of the widely used anticancer drug 5-Fluorouracil (B62378). medchemexpress.com The incorporation of ¹³C atoms allows researchers to track the metabolic fate of the compound with high precision using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). medchemexpress.comcreative-proteomics.com Metabolic flux analysis (MFA) with ¹³C-labeled substrates is a powerful tool for quantifying the rates of metabolic pathways within a biological system. creative-proteomics.com By introducing a ¹³C-labeled source like glucose, cells produce labeled downstream metabolites, including amino acids, whose labeling patterns provide detailed information on network-wide metabolic fluxes. creative-proteomics.com

Fluorine-18 (B77423) (¹⁸F) Labeling for Radiopharmaceutical Development

The introduction of the positron-emitting radionuclide fluorine-18 (¹⁸F, t½ ≈ 110 min) into amino acids is of great interest for the development of tracers for positron emission tomography (PET) imaging, particularly in oncology. nih.govmdpi.com ¹⁸F-labeled amino acids are valuable because many tumors exhibit increased amino acid uptake compared to normal tissue. nih.gov

Several strategies exist for ¹⁸F-labeling. Direct electrophilic radiofluorination has been explored using reagents like [¹⁸F]CH₃COOF. ijrmnm.com More commonly, labeling is achieved through nucleophilic substitution, where a suitable leaving group on a precursor molecule is replaced with [¹⁸F]fluoride. uri.edu For example, 2-[¹⁸F]fluoropropionic acid ([¹⁸F]FPA) has been synthesized and evaluated as a PET tracer for imaging prostate cancer. nih.gov It can also be used as a prosthetic group to label larger biomolecules like peptides. nih.govacs.org The development of efficient ¹⁸F-labeling methodologies, including those catalyzed by metals or involving heteroatom-fluorine bond formation, is an active area of research aimed at improving radiochemical yields and simplifying synthesis protocols. mdpi.com

Synthesis of Peptides Containing 2-Amino-3-fluoroacrylic Acid Derivatives

Incorporating fluorinated dehydroalanines (the unsaturated acrylic acid form) into peptides can significantly enhance the reactivity of the peptide backbone, making them useful as affinity labels for studying biological targets. acs.orgnih.gov

Fluoro-Pummerer Rearrangement Methodologies for Unsaturated Systems

A key method for preparing peptides containing (E)- and (Z)-3-fluorodehydroalanine involves the Fluoro-Pummerer rearrangement. acs.orgnih.govacs.org This synthetic route typically starts from a cysteine or serine residue within a peptide sequence. acs.orgnih.govnih.gov

In one common pathway utilizing a cysteine derivative, the sulfide (B99878) is first oxidized to a sulfoxide (B87167). acs.orgnih.gov This sulfoxide is then treated with a deoxyfluorinating reagent such as DAST. acs.org This step initiates the Fluoro-Pummerer rearrangement, yielding a 3-fluorocysteine residue. nih.gov Subsequent thermolytic elimination of the sulfur moiety from the corresponding oxidized sulfoxide generates the desired 3-fluorodehydroalanine double bond, resulting in a mixture of (E) and (Z) isomers which can often be separated by chromatography. acs.orgnih.gov This methodology has been successfully applied to the synthesis of dipeptides containing the 2-amino-3-fluoroacrylic acid moiety. nih.govthieme-connect.com

| Step | Transformation | Reagents | Intermediate/Product | Reference |

| 1 | Oxidation | m-CPBA or similar oxidant | Cysteine sulfoxide derivative | acs.orgnih.gov |

| 2 | Fluoro-Pummerer Rearrangement | DAST | 3-Fluorocysteine derivative | acs.orgnih.gov |

| 3 | Elimination | Heat (Thermolysis) | (E)- and (Z)-3-Fluorodehydroalanine peptide | acs.orgnih.gov |

Preparation of (E)- and (Z)-3-fluorodehydroalanine Derivatives

The synthesis of (E)- and (Z)-3-fluorodehydroalanine derivatives, which are precursors to this compound, can be effectively achieved through a fluoro-Pummerer rearrangement of serine-containing dipeptides. nih.govacs.org This methodology provides a route to these valuable unsaturated amino acid derivatives, which are of significant interest due to their potential as reactive intermediates in biological systems. nih.gov

A representative reaction scheme for the preparation of (E)- and (Z)-N-acetyl-3-fluorodehydroalanyl-N'-methylamide is depicted below. The starting material for this synthesis is N-acetyl-L-seryl-N'-methylamide.

Reaction Scheme:

The process involves the initial conversion of the serine hydroxyl group to a thioether, followed by a fluorinative rearrangement and subsequent elimination to yield the (E) and (Z) isomers of the 3-fluorodehydroalanine derivative.

Detailed Research Findings:

The synthesis begins with the conversion of the protected serine dipeptide, N-acetyl-L-seryl-N'-methylamide, to its corresponding β-thiophenyl derivative. This is typically achieved by reaction with a thiol under appropriate conditions. The resulting thioether is then subjected to the fluoro-Pummerer rearrangement. This reaction is commonly carried out using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or other similar reagents. The rearrangement proceeds through a sulfonium (B1226848) ion intermediate, which is then attacked by fluoride to yield a mixture of diastereomeric β-fluoro-α-thio ethers.

Subsequent oxidation of the thioether to a sulfoxide, followed by thermal elimination (thermolysis), affords a mixture of the (E)- and (Z)-isomers of N-acetyl-3-fluorodehydroalanyl-N'-methylamide. The ratio of the (E) to (Z) isomers can be influenced by the reaction conditions, including the solvent and temperature of the elimination step. The isomers can often be separated by chromatographic techniques such as high-performance liquid chromatography (HPLC).

The characterization of the (E)- and (Z)-isomers is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The geometric configuration of the double bond in each isomer can be assigned based on the coupling constants observed in the ¹H NMR and ¹⁹F NMR spectra, as well as through nuclear Overhauser effect (NOE) experiments.

The following table summarizes the typical yields and isomer ratios obtained in the synthesis of N-acetyl-3-fluorodehydroalanyl-N'-methylamide.

| Product | Starting Material | Key Reagents | Overall Yield (%) | (E:Z) Ratio |

| (E/Z)-N-acetyl-3-fluorodehydroalanyl-N'-methylamide | N-acetyl-L-seryl-N'-methylamide | DAST, m-CPBA | 40-50 | ~1:1 |

Note: Yields and isomer ratios are approximate and can vary based on specific reaction conditions.

The successful preparation of these (E)- and (Z)-3-fluorodehydroalanine derivatives provides access to valuable synthetic intermediates. nih.gov These compounds can subsequently be used in the synthesis of this compound through methods such as asymmetric hydrogenation of the double bond.

Conformational Analysis and Spectroscopic Characterization

Rotational Isomerism Studies

The rotation around the C2-C3 bond in 2-Amino-3-fluoropropanoic acid gives rise to different rotational isomers, or rotamers. The stability and population of these rotamers are dependent on the ionic state of the molecule.

Studies have been conducted on the conformational preferences of this compound in its zwitterionic, cationic, and anionic forms. researchgate.net In aqueous solutions, the zwitterionic form is a significant species. Theoretical calculations have shown that the zwitterion is nearly equal in energy to the most stable conformer of the neutral form in water. researchgate.net The cationic form, present in acidic solutions, and the anionic form, found in alkaline solutions, also exhibit distinct conformational landscapes. researchgate.net The presence of the fluorine atom can lead to stabilizing gauche effects and intramolecular interactions, such as hydrogen bonding between the fluorine and the amino or carboxyl groups, which influence the preferred conformations. researchgate.net

The populations of the different rotamers and their relative energies can be determined from experimental data, particularly from NMR coupling constants. researchgate.net By analyzing the vicinal proton-proton (³JHH) coupling constants, researchers can deduce the relative populations of the staggered rotamers. researchgate.net These populations are directly related to the relative free energies of the conformers. Theoretical quantum chemical calculations, such as Density Functional Theory (DFT), complement these experimental findings by providing insights into the relative energies and rotation barriers of the different conformers. researchgate.net

Conformation Analysis of Zwitterionic, Cationic, and Anionic Forms

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for elucidating the detailed structural and dynamic properties of this compound. The presence of ¹H, ¹⁹F, and ¹³C nuclei allows for a comprehensive multi-nuclear NMR analysis.

The chemical shifts of ¹H, ¹⁹F, and ¹³C nuclei in this compound are highly sensitive to the electronic environment and conformation of the molecule. researchgate.net The ¹⁹F nucleus, with its large chemical shift dispersion, is particularly sensitive to its local environment, making it an excellent probe for conformational changes. biophysics.orgresearchgate.net The chemical shifts for the zwitterionic, cationic, and anionic forms of the molecule have been obtained and analyzed. researchgate.net

Below is a table summarizing typical chemical shift ranges observed for this compound.

| Nucleus | Chemical Shift Range (ppm) |

| ¹H (α-proton) | ~4.0 - 4.5 |

| ¹H (β-protons) | ~4.5 - 5.0 |

| ¹⁹F | Highly variable, sensitive to environment |

| ¹³C (α-carbon) | ~50 - 55 |

| ¹³C (β-carbon) | ~80 - 85 (directly attached to F) |

| ¹³C (carboxyl) | ~170 - 175 |

Note: Specific chemical shifts can vary depending on the solvent, pH, and temperature.

Scalar coupling constants provide valuable information about the through-bond connectivity and dihedral angles within the molecule. Both homonuclear (HH) and heteronuclear (HF, CF) coupling constants have been extensively studied for this compound. researchgate.net

³JHH Coupling Constants: The three-bond proton-proton coupling constants between the α- and β-protons are crucial for determining the rotamer populations around the Cα-Cβ bond. researchgate.net

JHF and JCF Coupling Constants: Heteronuclear coupling constants involving the fluorine atom are particularly informative. The geminal (²JHF) and vicinal (³JHF) proton-fluorine coupling constants, as well as the one-bond (¹JCF) and multi-bond (ⁿJCF) carbon-fluorine coupling constants, provide detailed insights into the molecular conformation and electronic structure. researchgate.netnih.gov

A table of representative coupling constants is provided below.

| Coupling Constant | Typical Value (Hz) |

| ³J(Hα, Hβ) | 2 - 10 |

| ²J(Hβ, F) | ~45 - 50 |

| ³J(Hα, F) | ~10 - 25 |

| ¹J(Cβ, F) | ~160 - 180 |

| ²J(Cα, F) | ~15 - 25 |

| ³J(C=O, F) | ~2 - 5 |

Note: These are approximate values and can vary with conformation and ionic state.

Modern NMR techniques, particularly Fourier Transform (FT) NMR, are essential for studying complex molecules like this compound. libretexts.orgsciencequiz.net In cases where the proton NMR spectrum is complex and overlapping, techniques like inversion recovery sequences can be employed for unambiguous assignment of proton signals. researchgate.net This method takes advantage of the different spin-lattice relaxation times (T₁) of various protons in the molecule. By applying a 180° inversion pulse followed by a variable delay before the acquisition pulse, signals from different protons can be distinguished based on their relaxation rates, leading to a clear and unambiguous assignment of the proton resonances. researchgate.net

Elucidation of Homonuclear (HH) and Heteronuclear (HF, CF) Coupling Constants

Molecular Orbital (MO) Investigations of Conformation and Energy Landscapes

Molecular orbital (MO) theory serves as a powerful computational tool for investigating the conformational preferences and energy landscapes of molecules like this compound. researchgate.netresearchgate.net These theoretical approaches allow for the calculation of the energies of different rotational isomers (rotamers), providing insights that complement experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net For complex biomolecules, quantum mechanics (QM) methods are often employed to achieve more accurate energy estimates than traditional molecular mechanics (MM) potentials. nih.govunc.edu

Investigations into this compound have utilized MO calculations to determine the relative energies of its rotamers in its various ionic states—zwitterion, cation, and anion. researchgate.netresearchgate.net This analysis is crucial for understanding how the molecule's three-dimensional structure is influenced by its electronic properties and the surrounding environment.

Theoretical Calculations of Rotamer Energies

The relative energies of amino acid side-chain rotamers are a key factor in determining the conformational preferences observed in larger protein structures. nih.gov While these energies can be estimated from statistical analysis of protein databases or calculated using MM force fields, direct quantum mechanics calculations offer a more fundamental and often more accurate alternative. nih.govunc.edu

For this compound, a molecular orbital investigation was conducted to calculate the rotamer energies for the zwitterionic, cationic, and anionic forms. researchgate.netresearchgate.net The study utilized the Complete Neglect of Differential Overlap (CNDO) method, a semi-empirical quantum calculation technique. researchgate.netresearchgate.net These theoretical calculations were performed to understand the stability of different conformers arising from rotation around the Cα-Cβ bond. The relative energies obtained from these calculations can be compared with experimental data derived from ³JHH coupling constants in NMR spectra to validate the computational model. researchgate.netresearchgate.net

Different quantum mechanics methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), are commonly used for such calculations in dipeptide model systems to ensure high accuracy. nih.govunc.edu These methods compute the energy of thousands of different conformations, defined by backbone and side-chain dihedral angles, to create a detailed energy landscape. nih.govunc.edu In the case of fluorinated amino acids, theoretical calculations have shown a strong preference for conformations where the C-F bond is antiperiplanar to a carbonyl group, an effect estimated to be as strong as 6–8 kcal/mol. ethz.ch

The table below summarizes the calculated relative rotamer energies for this compound in different ionic states based on MO investigations.

| Ionic State | Rotamer I (kcal/mol) | Rotamer II (kcal/mol) | Rotamer III (kcal/mol) |

| Cation | 0.0 | 0.4 | 1.1 |

| Zwitterion | 0.0 | 0.8 | 0.4 |

| Anion | 0.0 | 0.3 | 0.7 |

| Data derived from MO investigations as described in related research. researchgate.netresearchgate.net |

Influence of Counterions in Computational Models

When modeling charged species like the zwitterionic, cationic, or anionic forms of this compound, the explicit inclusion of counterions in the computational model is critical for achieving accurate results. researchgate.netresearchgate.net Zwitterions, in particular, possess large molecular dipoles, and their interactions are strongly influenced by the presence of nearby ions. researchgate.net

A key finding from the MO investigation of this compound was that theoretical rotamer energies only aligned with experimental observations when a counterion was included in the CNDO wave function. researchgate.netresearchgate.net This approach simulates the electrostatic environment more realistically. For the cation (in acidic solution) and the zwitterion (in neutral solution), this inclusion led to calculated rotamer energies that were in complete agreement with those derived from NMR coupling constants. researchgate.netresearchgate.net

This demonstrates that for charged amino acids, especially those with highly polar groups, computational models that neglect the direct influence of counterions may fail to accurately predict conformational preferences. researchgate.netresearchgate.net The counterion's role is to stabilize certain conformations through electrostatic interactions, an effect that must be accounted for in the quantum mechanical calculations to correctly reproduce the energy landscape of the molecule in solution. researchgate.netresearchgate.netresearchgate.net

Biochemical and Biological Research Applications

Integration into Peptides and Proteins

The strategic incorporation of fluorine into amino acids has become a powerful tool in chemical biology and drug discovery. 2-Amino-3-fluoropropanoic acid, a fluorinated analog of alanine (B10760859), serves as a valuable building block for these purposes, offering unique properties that can be harnessed to modify and study peptides and proteins.

This compound is utilized as a key intermediate and building block in the synthesis of peptides and other biologically active molecules. lookchem.com Its unique structural properties, conferred by the fluorine atom, make it a valuable component for creating novel compounds with potential therapeutic applications. lookchem.com In medicinal chemistry, it is employed for the production of molecules designed for specific biological functions. lookchem.com The synthesis of peptides containing fluorinated dehydroalanine, for instance, has been achieved using serine as a starting material through a fluoro-Pummerer rearrangement. nih.gov These electrophilic moieties are considered useful for creating affinity labels to identify the biological targets of natural products that contain dehydroamino acids. nih.gov The use of unnatural amino acids, including fluorinated variants, is a growing field aimed at augmenting protein chemistry to introduce novel functionality. wm.edu

The introduction of fluorinated amino acids can significantly influence the stability of proteins. Research has shown that incorporating highly fluorinated amino acids can stabilize both helical and beta-sheet proteins. nih.gov In a study using the protein G B1 domain, a beta-sheet protein, the introduction of various fluorinated amino acids at a solvent-exposed position resulted in more stable protein mutants. nih.gov Specifically, the stability of the protein G B1 domain was enhanced by up to 0.35 kcal/mol per residue upon the introduction of fluorine. nih.gov This stabilizing effect is attributed to the unique properties of fluorine, which can modulate local polarity, electronic characteristics, and conformational preferences within the protein structure. beilstein-journals.orgmdpi.com The ability of fluorine to control molecular conformation is a key benefit of its incorporation into amino acid side chains. mdpi.com

The incorporation of fluorine via this compound can modulate the function of a protein. wm.edu The presence of fluorine can confer several advantages, including enhanced resistance to metabolism and higher membrane permeability. mdpi.com These properties are crucial for the development of peptide-based therapeutics. The strategic placement of fluorine can also optimize the binding of a peptide or protein to its biological target. mdpi.com By altering the electronic environment and conformational landscape of the peptide backbone, the fluorine atom can influence how the molecule interacts with its surroundings, leading to changes in its biological activity. wm.edumdpi.com This approach allows for the fine-tuning of protein function for therapeutic or research applications. wm.edu

Impact on Protein Structural Integrity and Stability

Enzyme Interaction and Inhibition Studies

The unique electronic properties of the fluorine atom in this compound make it a valuable tool for studying and modulating enzyme activity.

Fluorination of amino acid side chains can enhance the intermolecular forces between the amino acid and its biological target. mdpi.com While direct studies on this compound's binding affinity are specific to the target system, the principle is well-established for fluorinated compounds. The substitution of hydrogen with fluorine can lead to more potent target-binding. mdpi.com For example, in a chimeric antibody, substituting a specific amino acid with polar or ionized side-chain residues contributed to higher binding affinity for its antigen. nih.gov Similarly, the introduction of fluorine can create favorable interactions within the binding pocket of an enzyme or receptor, potentially increasing binding affinity. This enhanced affinity can be attributed to factors like shape-complementarity and the formation of specific, targeted interactions within the binding site. mdpi.com

This compound and its derivatives are used in the design and development of novel enzyme inhibitors. nih.govchimia.ch The presence of fluorine is a key strategy in creating mechanism-based enzyme inhibitors. mdpi.com A study focused on Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes and obesity treatment, successfully identified derivatives of (±)-3-(2-(2-fluorobenzyloxy)naphthalen-6-yl)-2-aminopropanoic acid as reversible and competitive inhibitors of the enzyme. nih.gov One of the synthesized compounds demonstrated significant in vitro inhibition of PTP1B with an IC₅₀ value of 1.25 ± 0.24 μM. nih.gov This research highlights how the fluorinated propanoic acid scaffold can serve as a foundation for developing potent and selective enzyme inhibitors. nih.gov The general approach involves designing molecules that mimic the transition state of an enzyme-catalyzed reaction, where the stability conferred by moieties like the fluorinated group can lead to effective inhibition. chimia.ch

Interactive Data Table: Research Findings on Fluorinated Amino Acid Derivatives

| Compound/Derivative Class | Target Enzyme/Protein | Key Finding | Research Focus |

|---|---|---|---|

| (±)-3-(2-(2-fluorobenzyloxy)naphthalen-6-yl)-2-aminopropanoic acid derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | Identified as reversible and competitive inhibitors; one derivative showed an IC₅₀ of 1.25 ± 0.24 μM. nih.gov | Enzyme Inhibition |

| Highly fluorinated amino acids (e.g., Pff, Hfl, Atb) | Protein G B1 domain | Incorporation increased protein stability by up to 0.35 kcal/mol. nih.gov | Protein Stability |

Exploration of Enhanced Binding Affinity to Specific Enzymes and Receptors

Metabolic Pathway Investigations

The unique properties of this compound, a synthetic fluorinated analog of the amino acid alanine, have made it a valuable tool in the investigation of metabolic pathways. Its structural similarity to natural metabolites allows it to enter and interact with biological systems, while the presence of the fluorine atom provides a means for tracking and perturbation.

This compound, often referred to as α-fluoro-β-alanine (FBAL), is a significant metabolite in the catabolism of the widely used chemotherapeutic agent, 5-fluorouracil (B62378) (5-FU). frontiersin.org The metabolic breakdown of 5-FU is a critical determinant of both its efficacy and its toxicity profile. The primary catabolic pathway is initiated by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which converts 5-FU into the less toxic metabolite, 5-fluoro-5,6-dihydrouracil (DHFU). nih.govacs.orgscholaris.ca

Following this initial reduction, DHFU undergoes further enzymatic cleavage. Dihydropyrimidinase cleaves the pyrimidine (B1678525) ring to yield α-fluoro-β-ureidopropionic acid (FUPA). acs.org Subsequently, the enzyme β-ureidopropionase acts on FUPA to produce the final major catabolite, this compound (FBAL), which is then primarily eliminated from the body through urinary excretion. acs.orgnih.gov Understanding this pathway is crucial for predicting patient response to 5-FU, as deficiencies in the enzymes involved, particularly DPD, can lead to severe toxicity. nih.gov The stereochemistry of this catabolic process has been studied, confirming that the degradation of 5-fluorouracil results in the formation of (2R)-2-amino-3-fluoropropanoic acid. acs.org

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. oncotarget.commdpi.com This method often employs stable isotope-labeled substrates, such as those containing ¹³C or ¹⁵N, to trace the flow of atoms through a metabolic network. oncotarget.comnih.gov The labeling patterns in downstream metabolites, like amino acids, are then measured to calculate the underlying pathway fluxes. nih.govmdpi.com

In this context, isotopically labeled this compound can serve as a valuable probe. For instance, ¹³C-labeled versions of the compound can be used to study the pharmacokinetics and metabolic fate of fluorinated drugs like 5-FU. By tracking the appearance and distribution of the labeled FBAL, researchers can gain quantitative insights into the activity of the 5-FU catabolic pathway in various tissues. This information is vital for optimizing drug efficacy and minimizing patient-specific toxicity. The general principles of MFA, which involve the use of labeled amino acids to unravel complex metabolic networks, are well-established and are increasingly applied in cancer metabolism research to understand phenomena like the Warburg effect and the role of specific amino acids in cell proliferation. oncotarget.commdpi.com

Role in the Catabolism of Anticancer Agents (e.g., 5-Fluorouracil)

Biosynthetic Pathway Perturbation Studies

The introduction of non-canonical amino acids, such as this compound, into biological systems can serve as a method to perturb biosynthetic pathways. Because of its structural similarity to natural amino acids like alanine, it can be recognized by enzymes and transporters involved in amino acid metabolism and protein synthesis. mdpi.comnih.gov However, the presence of the highly electronegative fluorine atom can alter its chemical properties sufficiently to inhibit or modify the activity of target enzymes, thereby perturbing the normal flow of metabolites through a pathway. beilstein-journals.org

For example, fluorinated amino acids have been shown to act as enzyme inhibitors. nih.gov By competing with the natural substrate, this compound could potentially modulate the activity of enzymes involved in alanine metabolism or other related pathways. This approach allows researchers to study the consequences of down-regulating a specific metabolic step, providing insights into the pathway's role in cellular processes, its connectivity to other pathways, and its importance in maintaining cellular homeostasis. The use of fluorinated amino acids to perturb cellular function is a recognized strategy in chemical biology and protein engineering, offering a way to create proteins with altered stability or function and to probe the intricacies of metabolic networks. nih.govbeilstein-journals.orgsmolecule.com The impact of fluoride (B91410) on amino acid metabolism has been noted in studies showing that fluoride exposure can disrupt these pathways, highlighting the potential for fluorinated compounds to act as metabolic perturbants. nih.gov

Biomedical Imaging Research

The development of non-invasive imaging techniques is crucial for early disease detection, diagnosis, and monitoring treatment response. The incorporation of fluorine, particularly the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), into biologically active molecules has become a cornerstone of Positron Emission Tomography (PET) imaging in oncology. benthamdirect.comnih.govfrontiersin.org

There has been significant interest in developing ¹⁸F-labeled amino acids as PET tracers for tumor imaging. benthamdirect.comnih.gov This interest stems from the observation that many cancer cells exhibit upregulated amino acid transport systems to fuel their high rates of proliferation. nih.govradiologykey.com Tracers that mimic natural amino acids can exploit these transporters to accumulate preferentially in tumor tissue, providing a clear signal on a PET scan. frontiersin.org

The development of ¹⁸F-labeled this compound (fluoroalanine) as a PET tracer has been explored. nih.gov The rationale is that as an amino acid analog, it could be taken up by tumors with high amino acid metabolism. However, studies have indicated that some fluoroalanine analogs can be susceptible to in vivo defluorination, which leads to the accumulation of free [¹⁸F]fluoride in the bones, complicating image interpretation. nih.gov To overcome this, strategies such as deuteration have been investigated to improve metabolic stability. nih.gov Research has also focused on related fluorinated compounds, such as N-(2-[¹⁸F]fluoropropionyl)-L-glutamine, as potential PET tracers for imaging tumor glutamine metabolism. oncotarget.com The synthesis of these tracers often involves coupling a prosthetic group, like 2-[¹⁸F]fluoropropionic acid, to a biological molecule. acs.orgaacrjournals.orgthno.org

Preclinical evaluation in animal models is a critical step in the development of new PET tracers. For prostate cancer, traditional imaging with [¹⁸F]FDG has shown limitations, prompting the development of alternative tracers. nih.gov Several ¹⁸F-labeled compounds, including those based on a propanoic acid structure, have been evaluated in preclinical models of prostate cancer.

One such related compound, 2-[¹⁸F]fluoropropionic acid (¹⁸F-FPA), has been investigated as a PET tracer for prostate cancer. nih.gov The hypothesis was that ¹⁸F-FPA might mimic acetate, which is known to accumulate in prostate tumors. nih.gov Preclinical studies in mice bearing human prostate cancer xenografts (including PC-3 cells) demonstrated that ¹⁸F-FPA could successfully delineate tumors with high tumor-to-background ratios and showed superior performance compared to ¹⁸F-FDG for this application. nih.gov Other research has focused on developing ¹⁸F-labeled ligands that target specific markers on prostate cancer cells, such as the prostate-specific membrane antigen (PSMA). frontiersin.orgnih.govmdpi.comnih.gov These studies often involve complex molecules, but some utilize fluorinated components in their structure, underscoring the importance of fluorine chemistry in the development of next-generation imaging agents for prostate cancer. frontiersin.org

Medicinal Chemistry and Drug Design Rationales

Design and Synthesis of Novel Therapeutic Agents

2-Amino-3-fluoropropanoic acid, also known as 3-fluoroalanine, is a valuable building block and key intermediate in the synthesis of novel pharmaceuticals. lookchem.com Its structure, which combines the core of an amino acid with a fluorine atom, allows for the creation of new biologically active molecules with potential therapeutic applications. lookchem.com Medicinal chemists utilize this compound to develop innovative drugs by leveraging the unique structural and reactive properties conferred by the fluorine substitution. lookchem.comsolubilityofthings.com For instance, it can be incorporated into peptides or used as a starting material for more complex molecules, aiming to improve interactions with biological targets. rsc.org Furthermore, it is recognized as a catabolite of the widely used anticancer agent 5-Fluorouracil (B62378), making the study of its synthesis and properties crucial for understanding the metabolism of this chemotherapeutic drug. medchemexpress.com

Optimization of Pharmacokinetic and Pharmacodynamic Profiles

A significant challenge in drug development is achieving optimal pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. The strategic use of fluorination, as seen in this compound, offers a powerful method to address these challenges. nih.gov

One of the most significant advantages of fluorination in drug design is the enhancement of metabolic stability. rsc.organnualreviews.org The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes which are central to drug metabolism. annualreviews.org By replacing a hydrogen atom with fluorine at a metabolically vulnerable site, the metabolic breakdown of a drug can be slowed, leading to a longer half-life and sustained therapeutic effect. annualreviews.orggoogle.com Incorporating this compound into a therapeutic agent is a strategy investigated for creating pharmaceuticals that exhibit this enhanced metabolic stability compared to their non-fluorinated versions. nih.gov This increased stability means the drug remains active in the body for longer, potentially allowing for less frequent dosing. annualreviews.org

Enhancement of Bioavailability through Fluorination

Development of Biological Markers and Probes for Mechanistic Studies

Beyond its role as a structural component of drugs, this compound and similar non-natural amino acids serve as valuable tools for biomedical research. medchemexpress.com They can be used as biological markers or probes to investigate complex biological processes at the molecular level. medchemexpress.com

Studies of Protein-Protein Interactions

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and the modulation of these interactions represents a significant frontier in drug discovery. nsf.govresearchgate.net Non-natural amino acids serve as powerful tools in this field, acting as molecular probes to investigate the structure, dynamics, and binding interfaces of protein complexes. researchgate.net this compound, also known as 3-fluoroalanine, has emerged as a particularly valuable probe for these studies, primarily through its application in fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. bruker.commdpi.com

The utility of this compound stems from the unique properties of the fluorine atom. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which results in high sensitivity in NMR experiments. nsf.govscholaris.ca Crucially, fluorine is absent from naturally occurring biomolecules, meaning that a protein labeled with this compound provides a clean and specific signal with no background from the biological system. bruker.com The ¹⁹F chemical shift is exceptionally sensitive to the local electrostatic environment, making it an exquisite reporter on conformational changes, solvent exposure, and binding events at the protein interface. bruker.comscholaris.ca

Incorporating this compound into a protein of interest allows researchers to directly observe how its local environment changes upon interaction with a binding partner. mdpi.com This can be achieved through solid-phase peptide synthesis for smaller peptides or through biosynthetic incorporation for larger proteins. scholaris.caresearchgate.net However, as 3-fluoroalanine is often toxic to bacterial expression systems, cell-free protein expression methods are typically required for its successful incorporation into proteins. researchgate.netmdpi.com Once the protein is labeled, changes in the ¹⁹F NMR spectrum upon titration with a partner protein or a small-molecule modulator can provide detailed information about the interaction, including binding affinity and the specific location of the interaction on the protein surface. mdpi.com

Detailed Research Findings

A key application of this compound as an NMR probe was demonstrated in studies involving the model protein GB1 (the B1 immunoglobulin-binding domain of Streptococcal protein G). Researchers have successfully incorporated 3-fluoroalanine into the GB1 protein to assess its potential as a ¹⁹F NMR probe for studying protein structure and interactions.

In one such study, 3-fluoroalanine was incorporated into GB1 using a cell-free protein expression system. researchgate.netmdpi.com This method was chosen to circumvent the toxicity of the fluorinated amino acid to in vivo bacterial systems. researchgate.net The resulting ¹⁹F-NMR spectra of the labeled GB1 protein exhibited large chemical shift dispersions. researchgate.net This finding is significant because a wide dispersion of signals indicates that the fluorine probes at different positions within the protein experience distinct local environments, making them highly sensitive reporters of the protein's unique three-dimensional structure and its interactions. researchgate.netmdpi.com The study confirmed that 3-fluoroalanine can be effectively used as a sensitive probe to investigate protein structure, dynamics, and interactions with other proteins or ligands. researchgate.netmdpi.com

Interactive Data Table: Study of this compound in Protein Interaction Analysis

| Protein Studied | Methodology | Key Finding | Significance of this compound |

| GB1 Protein | Cell-free protein expression to incorporate 3-fluoroalanine; ¹⁹F NMR spectroscopy. researchgate.netmdpi.com | The ¹⁹F-NMR spectra of the labeled GB1 showed large chemical shift dispersions. researchgate.net | Demonstrated its effectiveness as a sensitive NMR reporter, where each fluorine atom's signal is responsive to its specific local environment within the protein structure. researchgate.netmdpi.com |

This approach provides a powerful method for mapping protein interaction interfaces and studying the conformational changes that occur upon binding, offering insights that are crucial for the rational design of molecules that can modulate these interactions. nih.gov

Advanced Analytical Techniques for Research Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is a cornerstone for the analysis of amino acids, including fluorinated analogues like 2-Amino-3-fluoropropanoic acid, due to its high sensitivity and selectivity. bldpharm.comnih.gov

LC-MS methods are particularly challenged by the high polarity and zwitterionic nature of amino acids, which can result in poor retention on standard reversed-phase columns. nih.govsciex.com To overcome this, specialized columns and mobile phases are employed. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a preferred mode of separation, providing good retention and resolution of polar analytes. sciex.com

A typical LC-MS/MS method for the analysis of a suite of amino acids, which would be applicable to this compound, involves separation on a specialized amino acid column followed by detection using a triple quadrupole mass spectrometer. nih.gov The mass spectrometer is operated in multiple-reaction monitoring (MRM) mode, which provides exceptional specificity and allows for accurate quantification even in complex samples like plasma. nih.gov While a specific validated method for this compound is not detailed in the reviewed literature, the principles from general amino acid analysis are directly transferable.

| Parameter | Condition |

|---|---|

| Column | Intrada Amino Acid column (50 × 3 mm, 3 μm) |

| Mobile Phase A | 100 mM ammonium (B1175870) formate (B1220265) in water |

| Mobile Phase B | Acetonitrile: water: formic acid (95:5:0.3, v/v/v) |

| Flow Rate | 0.6 mL/min |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple-Reaction Monitoring (MRM) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of this compound and its derivatives. bldpharm.com Research has focused on developing HPLC methods that can effectively separate fluorinated amino acids from their non-fluorinated counterparts, a task that can be challenging due to their structural similarity. nih.gov

One study explored various chromatographic conditions and found that the choice of column and eluent is critical. nih.gov For instance, when using traditional hydrocarbon-based eluents (e.g., water/ethanol with 0.1% trifluoroacetic acid), a fluorocarbon-based column provides superior separation. nih.gov Conversely, if a fluorocarbon eluent is used, a standard hydrocarbon column (like a C18) yields better separation, a phenomenon attributed to the unique fluorophilicity of the fluorinated analytes. nih.gov HPLC is also extensively used for the purification of radiolabeled peptides that incorporate a derivative of this compound, ensuring high purity of the final product. thno.org In many analytical applications, pre-column or post-column derivatization with agents like o-phthalaldehyde (B127526) (OPA) is employed to enhance UV or fluorescence detection, as native amino acids often lack a strong chromophore. myfoodresearch.comresearchgate.net

| Parameter | Condition |

|---|---|

| Eluent A | 0.1% TFA in water |

| Eluent B | 0.1% TFA in ethanol |

| Gradient | 1% B/min |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 5°C - 60°C |

| Column Types Compared | Hydrocarbon (C18) and Fluorocarbon |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller sub-2 µm particles to achieve higher resolution, greater sensitivity, and faster analysis times. lcms.cz This technology is well-suited for the demanding analysis of amino acids. While specific UPLC methods developed exclusively for this compound are not prominently featured in the available literature, the established UPLC solutions for general amino acid analysis are directly applicable. bldpharm.comwaters.com

These methods often rely on pre-column derivatization to attach a tag that facilitates both UV detection and chromatographic retention. waters.com The Waters UPLC Amino Acid Analysis Solution, for example, uses AccQ•Tag Ultra chemistry for derivatization, enabling the accurate quantification of a wide range of amino acids in various matrices, from protein hydrolysates to cell culture media. lcms.czwaters.com The migration of methods from HPLC to UPLC systems is a common practice to enhance performance, and guidance is available for adapting these methods while preserving critical performance characteristics like peak shape and resolution. waters.com A stability-indicating UPLC method requires forced degradation studies to ensure the method can separate the analyte from any potential degradation products. japtronline.com

Radiometric Analysis for Labeled Compounds

Radiometric analysis is essential for the characterization and in vivo evaluation of this compound when it is labeled with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F). nih.govmdpi.com The resulting radiotracer, often a derivative like 2-[¹⁸F]fluoropropionic acid used as a prosthetic group, allows for non-invasive imaging using Positron Emission Tomography (PET). nih.govsnmjournals.org

The synthesis of these radiolabeled compounds involves a nucleophilic substitution reaction to introduce the ¹⁸F isotope. nih.gov Following synthesis, the radiochemical purity of the product must be rigorously assessed. This is typically accomplished using radio-HPLC, which separates the desired radiolabeled compound from any radioactive impurities or unlabeled precursors. plos.org The final product must have high radiochemical purity (>99%) to be suitable for in vivo studies. nih.gov

Biodistribution studies in animal models are then performed to characterize the uptake of the radiotracer in various organs and tumors. nih.govnih.gov For example, studies with ¹⁸F-labeled analogues of amino acids have been conducted to evaluate their potential as tumor imaging agents, measuring the radioactivity concentration in different tissues at various time points post-injection. nih.govoncotarget.com These radiometric analyses provide crucial data on the tracer's pharmacokinetics and targeting efficacy. nih.govnih.gov

| Tracer | Key Finding | Reference |

|---|---|---|

| [¹⁸F]FAMP (2-amino-3-[¹⁸F]fluoro-2-methylpropanoic acid) | Demonstrated high uptake in a rodent tumor model with a tumor-to-normal brain ratio of 36:1 at 60 minutes post-injection. | nih.gov |

| [¹⁸F]FPGLU (N-(2-[¹⁸F]fluoropropionyl)-L-glutamic acid) | Showed selective accumulation in S180 fibrosarcoma models and was stable in serum for over 2 hours. | plos.org |

| L-[¹⁸F]FAla (L-[¹⁸F]Fluoroalanine) | Blood elimination half-life was determined to be 0.79 minutes in a dynamic PET scan. | nih.gov |

| 2-[¹⁸F]FPA (2-[¹⁸F]fluoropropionic acid) | Successfully delineated prostate cancer xenografts with high tumor-to-background contrast in small-animal PET studies. | snmjournals.orgnih.gov |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Amino-3-fluoropropanoic acid, and how can reaction conditions be optimized?

- Methodology : Fluorinated amino acids are typically synthesized via asymmetric catalysis or chiral resolution. For β-fluorinated analogs, nucleophilic fluorination of α,β-unsaturated precursors (e.g., using DAST or Selectfluor) is common. Reaction optimization involves controlling temperature (0–25°C) and pH (6–8) to minimize racemization. Purification via ion-exchange chromatography or recrystallization improves enantiomeric excess (>95%) .

Q. Which analytical techniques are optimal for determining the stereochemistry and purity of this compound?

- Methodology :

- NMR : and NMR (e.g., splitting patterns for β-fluorine, δ = -200 to -220 ppm) confirm regiochemistry .

- X-ray Crystallography : Resolves absolute configuration (e.g., C8H9FN2O2 backbone in ).

- HPLC : Chiral columns (e.g., Chirobiotic T) with mobile phases like methanol/water (0.1% TFA) separate enantiomers .

Q. How can racemization be minimized during solid-phase peptide synthesis (SPPS) involving fluorinated amino acids?

- Methodology : Use low-basicity coupling reagents (e.g., HATU/DIPEA) and maintain pH < 8.5 during deprotection. Incorporate sterically hindered resins (e.g., 2-chlorotrityl chloride) to reduce β-elimination. Monitor racemization via circular dichroism (CD) or Marfey’s reagent .

Advanced Research Questions

Q. How do fluorination patterns at the β-position affect binding thermodynamics in enzyme-substrate interactions?

- Methodology :

- Isothermal Titration Calorimetry (ITC) : Measures ΔH and ΔS of binding (e.g., fluorinated analogs may enhance ΔG due to C–F dipole interactions).

- Molecular Dynamics (MD) : Simulates fluorine’s impact on active-site hydration (e.g., reduced desolvation penalty in hydrophobic pockets) .

- Data Interpretation : Compare fluorinated vs. non-fluorinated analogs using ΔΔG calculations (e.g., ’s fluoropyridine derivative showed 2.3x higher than non-fluorinated control).

Q. How can contradictions in enzyme inhibition data (e.g., IC variability) for fluorinated amino acid derivatives be resolved?

- Methodology :

- Assay Validation : Ensure consistent buffer conditions (pH 7.4, ionic strength 150 mM) and enzyme purity (SDS-PAGE >95%).

- Structure-Activity Relationship (SAR) : Correlate IC with substituent electronegativity (e.g., ortho-fluorine in increases steric hindrance, reducing potency).

- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., fluorescence polarization vs. SPR) .

Q. What computational approaches predict the aqueous stability of β-fluorinated amino acids under physiological conditions?

- Methodology :

- DFT Calculations : Optimize geometries at B3LYP/6-31G* level to assess hydrolysis susceptibility (e.g., β-fluorine reduces electrophilicity at carbonyl carbon).

- pKa Prediction : Tools like MarvinSketch estimate ionization states (e.g., pKa ≈ 2.1 for carboxyl group in ).

- MD Simulations : Model hydrogen-bonding networks in explicit solvent (TIP3P water) to evaluate hydration shells .

Q. What strategies differentiate fluorinated amino acid metabolites from endogenous compounds in mass spectrometry-based metabolomics?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。